molecular formula C13H11F3N2S B5365413 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine

4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine

Cat. No. B5365413
M. Wt: 284.30 g/mol
InChI Key: UHIXQFXGLBYXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. It has also been shown to modulate the immune response and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and inhibit viral replication in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine in lab experiments is its high potency and selectivity. It has also been found to be relatively stable and easy to handle. However, its low solubility in water can limit its use in certain experiments. It is also important to note that the effects of this compound may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine. One area of interest is the development of new drugs based on its structure and mechanism of action. It is also important to study the effects of this compound in vivo and in clinical trials. Additionally, further research is needed to understand its interactions with other proteins and enzymes, and its potential use in combination therapies.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method has been optimized for higher yields and purity, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. Further research is needed to fully understand its mechanism of action and potential applications in drug development and combination therapies.

Synthesis Methods

The synthesis of 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is a multi-step process that involves the reaction of 2-chloro-4-methylpyrimidine with 3-(trifluoromethyl)benzenethiol in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. This synthesis method has been optimized for higher yields and purity.

Scientific Research Applications

4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a ligand in the development of new drugs and as a probe to study protein-ligand interactions.

properties

IUPAC Name

4-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2S/c1-9-5-6-17-12(18-9)19-8-10-3-2-4-11(7-10)13(14,15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXQFXGLBYXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.